molecular formula C17H19NO4S B4414622 N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE

N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE

Cat. No.: B4414622
M. Wt: 333.4 g/mol
InChI Key: RGJFPRJFTRLKIV-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxybenzyl group, a methylphenylsulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically begins with 2-methoxybenzylamine and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

    Procedure: The 2-methoxybenzylamine is first dissolved in the solvent, followed by the addition of the base. The 4-methylbenzenesulfonyl chloride is then added dropwise to the reaction mixture with continuous stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

Chemistry:

    Catalysis: N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its structural features, it may be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl group may enhance its binding affinity, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • N-(2-methoxybenzyl)-2-[(4-chlorophenyl)sulfonyl]acetamide
  • N-(2-methoxybenzyl)-2-[(4-fluorophenyl)sulfonyl]acetamide
  • N-(2-methoxybenzyl)-2-[(4-bromophenyl)sulfonyl]acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenylsulfonyl group (methyl, chloro, fluoro, bromo).
  • Reactivity: The presence of different substituents can influence the reactivity and stability of the compound.
  • Applications: While all these compounds may have similar applications, the specific substituent can affect their efficacy and suitability for particular uses.

N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE stands out due to its unique combination of functional groups, which can impart distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-7-9-15(10-8-13)23(20,21)12-17(19)18-11-14-5-3-4-6-16(14)22-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJFPRJFTRLKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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